molecular formula C9H18OSi B14397223 2-[(Trimethylsilyl)methyl]pent-2-enal CAS No. 89809-27-8

2-[(Trimethylsilyl)methyl]pent-2-enal

Cat. No.: B14397223
CAS No.: 89809-27-8
M. Wt: 170.32 g/mol
InChI Key: WBDCEDMRCPMKCM-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)methyl]pent-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a pent-2-enal backbone. This compound is notable for its unique structural features, which include a double bond and a silyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)methyl]pent-2-enal typically involves the reaction of pent-2-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)methyl]pent-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-2-enal involves its ability to participate in various chemical reactions due to the presence of the silyl group and the double bond. The silyl group acts as a protecting group, preventing unwanted reactions at specific sites, while the double bond facilitates addition and substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)methyl]pent-2-enal is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various synthetic applications and enhances its utility in scientific research .

Properties

CAS No.

89809-27-8

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

2-(trimethylsilylmethyl)pent-2-enal

InChI

InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h6-7H,5,8H2,1-4H3

InChI Key

WBDCEDMRCPMKCM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C[Si](C)(C)C)C=O

Origin of Product

United States

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